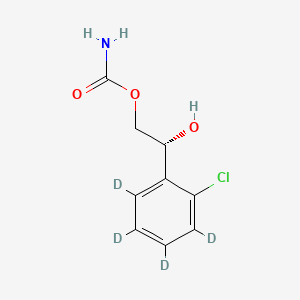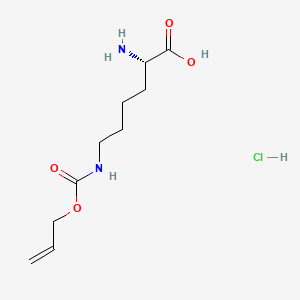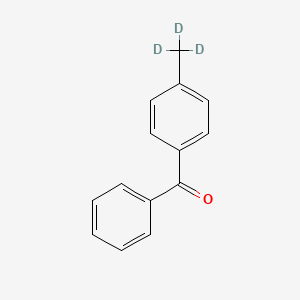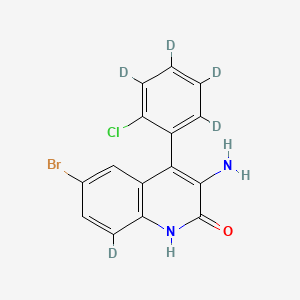
O-(2-Nitrobenzyl)-L-Tyrosinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NB-caged Tyrosine Hydrochloride, also known as ortho-nitrobenzyl caged L-tyrosine hydrochloride, is a derivative of the amino acid tyrosine. It is characterized by the presence of a photosensitive ortho-nitrobenzyl side chain. This compound is designed to release tyrosine upon exposure to ultraviolet light (300-350 nm), making it a valuable tool in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
NB-caged Tyrosine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Incorporated into proteins in Escherichia coli for studying protein functions and interactions
Medicine: Utilized in the development of photoactivatable drugs and therapeutic agents.
Industry: Applied in the design of light-controlled biomaterials and sensors.
Wirkmechanismus
Target of Action
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a type of o-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups in the study of dynamic biological processes . The primary targets of these compounds are chloride anionophores . These anionophores have shown promising applications as anticancer scaffolds .
Mode of Action
The compound interacts with its targets through a process known as photocontrolled activation . This involves the use of light to activate the compound, which is why these systems are often referred to as light-responsive . The compound is linked to benzimidazole-based protransporters, which can be activated by external light . This activation leads to changes in the chloride ion homeostasis inside cancer cells .
Biochemical Pathways
The primary biochemical pathway involved in the action of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is the Cl−/NO3− antiport ion transport process . This process involves the exchange of chloride ions and nitrate ions across a membrane . The compound’s action perturbs the chloride ion homeostasis inside cancer cells, leading to apoptosis .
Pharmacokinetics
The compound’s mode of action suggests that its bioavailability would be influenced by factors such as light exposure and the presence of chloride anionophores .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved by perturbing the chloride ion homeostasis inside these cells . The compound’s action leads to phototoxic cell death, particularly in MCF-7 cancer cells .
Action Environment
The action of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is influenced by various environmental factors. For instance, the compound’s activation and efficacy are dependent on light exposure . Additionally, the presence of chloride anionophores in the environment is crucial for the compound’s anticancer activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von NB-käfig-Tyrosinhydrochlorid beinhaltet typischerweise den Schutz der Hydroxylgruppe von Tyrosin mit einer ortho-Nitrobenzylgruppe. Dies wird durch eine Reihe chemischer Reaktionen erreicht, darunter Veresterung und anschließende Hydrolyse. Das Endprodukt wird als Hydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen standardmäßigen Protokollen der organischen Synthese. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten .
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
Ultraviolettes Licht (300-350 nm): Wird zur Photolyse verwendet, um Tyrosin freizusetzen.
Saure oder basische Bedingungen: Verwendet für Hydrolysereaktionen.
Hauptprodukte:
Tyrosin: Das primäre Produkt, das bei der Photolyse gebildet wird.
Nebenprodukte: Je nach Reaktionsbedingungen können geringfügige Nebenprodukte verschiedene Nitrobenzolderivate umfassen.
4. Wissenschaftliche Forschungsanwendungen
NB-käfig-Tyrosinhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als photolabile Schutzgruppe in der organischen Synthese verwendet.
Biologie: In Proteine in Escherichia coli eingebaut, um Proteinfunktionen und -interaktionen zu untersuchen
Industrie: Anwendung beim Design von lichtgesteuerten Biomaterialien und Sensoren.
5. Wirkmechanismus
Der Wirkmechanismus von NB-käfig-Tyrosinhydrochlorid beinhaltet die Freisetzung von Tyrosin bei Bestrahlung mit ultraviolettem Licht. Die ortho-Nitrobenzylgruppe wirkt als Schutzgruppe und verhindert die Aktivität von Tyrosin, bis die Photolyse stattfindet. Dies ermöglicht eine präzise räumliche und zeitliche Kontrolle der Tyrosinfreisetzung, was es in verschiedenen experimentellen Einstellungen nützlich macht .
Ähnliche Verbindungen:
O-(4,5-Dimethoxy-2-nitrobenzyl)-L-Serin: Eine weitere photolabile Verbindung, die für ähnliche Anwendungen verwendet wird.
O-[(2-Nitrophenyl)methyl]-L-Tyrosinhydrochlorid: Eine eng verwandte Verbindung mit ähnlichen Photolyseeigenschaften.
Einzigartigkeit: NB-käfig-Tyrosinhydrochlorid ist einzigartig aufgrund seiner hohen Effizienz bei der Freisetzung von Tyrosin bei der Photolyse und seiner Einarbeitung in Proteine in Escherichia coli. Dies macht es besonders wertvoll für die Untersuchung von Proteinfunktionen und -interaktionen in kontrollierter Weise .
Vergleich Mit ähnlichen Verbindungen
O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine: Another photolabile compound used for similar applications.
O-[(2-nitrophenyl)methyl]-L-tyrosine hydrochloride: A closely related compound with similar photolysis properties.
Uniqueness: NB-caged Tyrosine Hydrochloride is unique due to its high efficiency in releasing tyrosine upon photolysis and its incorporation into proteins in Escherichia coli. This makes it particularly valuable for studying protein functions and interactions in a controlled manner .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCEARMIBXBOJ-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

